DL-Ethionine
Overview
Description
DL-Ethionine, also known as DL-2-Amino-4-(ethylthio)butyric acid, is a synthetic amino acid that does not occur naturally. It is structurally similar to methionine, an essential amino acid, but with an ethylthio group replacing the methylthio group. This compound is known for its ability to interfere with methylation metabolism, leading to various biological effects, including carcinogenic properties .
Mechanism of Action
Target of Action
DL-Ethionine is a racemic mixture of the anti-methylation agent L-Ethionine and its enantiomer D-Ethionine . It primarily targets the liver, where it induces oxidative stress . This oxidative stress is used to study the levels and activities of anti-oxidative enzymes and compounds such as glutathione .
Mode of Action
This compound interacts with its targets by inducing oxidative stress . This stress leads to changes in the liver’s biochemical environment, affecting the function and activity of various enzymes and compounds .
Biochemical Pathways
This compound affects the methionine metabolic pathway . It is a derivative of methionine, an essential amino acid that plays a critical role in many body functions, including building new proteins, making DNA, and normal tissue growth and repair . This compound’s action on this pathway can lead to changes in the levels and activities of anti-oxidative enzymes and compounds such as glutathione .
Pharmacokinetics
It is known that this compound is used as a dietary supplement , suggesting that it is orally bioavailable. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.
Result of Action
The primary result of this compound’s action is the induction of oxidative stress in the liver . This stress can lead to changes in the levels and activities of anti-oxidative enzymes and compounds such as glutathione . These changes can affect various cellular processes, potentially leading to conditions such as cholangiocarcinogenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy and stability may be affected by factors such as diet, as this compound is used as a dietary supplement . Additionally, the compound’s action may be influenced by the biochemical environment of the liver, where it primarily exerts its effects .
Biochemical Analysis
Biochemical Properties
DL-Ethionine interacts with various enzymes, proteins, and other biomolecules. It is known to induce hepatic carcinomas in male Fischer rats when fed these structurally similar compounds for 16 to 20 months . The biochemical properties of this compound suggest a possible role of vinthionine as a proximate carcinogenic metabolite of ethionine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause degenerative changes in pancreatic acinar cells . These effects were consistent with this compound’s known interference with protein metabolism but also suggest disturbance in ribonucleic acid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is used to induce oxidative stress in the liver to study the levels and activities of anti-oxidative enzymes and compounds such as glutathione . It is also known to interfere with protein metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, eight to ten days after the beginning of this compound injections, changes in zymogen granules, mitochondria, and the Golgi apparatus appeared, but only after extensive damage to the acinar cell .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, a study found that animal survival, liver progenitor cell response, and liver damage are correlated with this compound diet strength .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is used as a dietary supplement to accelerate cholangiocarcinogenesis in vivo . It is also used to induce oxidative stress in the liver to study the levels and activities of anti-oxidative enzymes and compounds such as glutathione .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study found that this compound markedly inhibited the uptake of lipids by the small intestine . This inhibition was not related to impairment of intraluminal lipolysis .
Subcellular Localization
It is known that this compound can induce oxidative stress in the liver, suggesting that it may localize to areas of the cell involved in oxidative processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Ethionine can be synthesized through several methods. One common approach involves the reaction of ethylthiol with α-bromo-γ-butyrolactone, followed by amination to introduce the amino group. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium ethoxide .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce this compound by optimizing metabolic pathways and enhancing the expression of key enzymes involved in its biosynthesis .
Chemical Reactions Analysis
Types of Reactions: DL-Ethionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can yield ethylthiol derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: this compound can participate in substitution reactions where the ethylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthiol derivatives.
Substitution: Various substituted amino acids depending on the nucleophile used.
Scientific Research Applications
DL-Ethionine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of sulfur-containing amino acids on chemical reactions and metabolic pathways.
Biology: Employed in studies investigating the role of methylation in gene expression and cellular processes.
Medicine: Utilized in cancer research to induce carcinogenesis in animal models, particularly in studies related to liver cancer and cholangiocarcinogenesis.
Comparison with Similar Compounds
Methionine: An essential amino acid with a methylthio group instead of an ethylthio group.
S-Vinylhomocysteine: Structurally similar to DL-Ethionine but with a vinyl group instead of an ethyl group.
DL-Norleucine: An analog of methionine with a different side chain structure.
Comparison: this compound is unique in its ability to induce carcinogenesis and oxidative stress, making it a valuable tool in cancer research. Unlike methionine, which is essential for normal cellular functions, this compound disrupts methylation processes and induces cellular damage. S-Vinylhomocysteine and DL-Norleucine share some structural similarities with this compound but differ in their biological effects and applications .
Properties
IUPAC Name |
2-amino-4-ethylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLZPLKKBSSKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Record name | DL-ETHIONINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20354 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020579 | |
Record name | dl-Ethionine | |
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Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dl-ethionine is a white crystalline flakes. (NTP, 1992) | |
Record name | DL-ETHIONINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20354 | |
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Solubility |
1 to 5 mg/mL at 64 °F (NTP, 1992) | |
Record name | DL-ETHIONINE | |
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CAS No. |
67-21-0, 535-32-0, 13073-35-3 | |
Record name | DL-ETHIONINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20354 | |
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Record name | DL-Ethionine | |
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Record name | Ethionine, DL- | |
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Record name | D-Ethionine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97927 | |
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Record name | Ethionine | |
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Record name | DL-ETHIONINE | |
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Record name | Homocysteine, S-ethyl- | |
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Record name | dl-Ethionine | |
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Record name | DL-2-amino-4-(ethylthio)butyric acid | |
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Record name | ETHIONINE, DL- | |
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Melting Point |
516 to 523 °F (decomposes) (NTP, 1992) | |
Record name | DL-ETHIONINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20354 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: How does DL-ethionine exert its effects at the cellular level?
A1: this compound acts as a methionine antagonist, disrupting methionine metabolism and downstream processes. [, , , , , , ] It is incorporated into proteins instead of methionine, leading to the formation of structurally and functionally altered proteins. [, ] Additionally, this compound interferes with the synthesis of S-adenosylmethionine (SAM), a crucial methyl donor involved in numerous cellular reactions. [, , ]
Q2: What is the role of S-adenosylethionine (SAE) in this compound's mechanism of action?
A2: this compound is metabolized to SAE, which acts as a competitive inhibitor of SAM-dependent methyltransferases. [, ] This inhibition disrupts vital methylation reactions, contributing to this compound's toxic and carcinogenic effects. [, ]
Q3: How does this compound impact lipid metabolism?
A3: this compound administration leads to the accumulation of triglycerides in the liver, a hallmark of fatty liver disease. [, , , ] It disrupts lipid transport by inhibiting chylomicron formation and impairing the synthesis of apoproteins necessary for lipid mobilization. []
Q4: What are the consequences of this compound-induced inhibition of protein synthesis?
A4: this compound effectively blocks protein synthesis by interfering with the translation process. [, , , ] This disruption impacts various cellular functions, including enzyme production, cell division, and overall cellular homeostasis. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C6H13NO2S, and its molecular weight is 163.24 g/mol.
Q6: Are there specific storage conditions recommended for this compound?
A6: While specific studies on material compatibility and stability of this compound are limited within the provided research, it is generally recommended to store amino acids like this compound in a cool, dry place, protected from light, to minimize potential degradation.
Q7: Does this compound possess any catalytic properties?
A7: this compound itself is not known to possess catalytic properties. Its primary mode of action involves disrupting normal metabolic processes and interfering with enzyme function, rather than acting as a catalyst itself.
Q8: Have computational methods been employed to study this compound?
A8: While the provided research doesn't explicitly mention computational studies on this compound, these methods can be valuable for investigating its interactions with enzymes, predicting its metabolic fate, and designing potential antagonists.
Q9: Are there specific safety guidelines for handling and using this compound in a research setting?
A9: Researchers should consult relevant safety data sheets and follow established laboratory safety protocols for handling this compound. Proper personal protective equipment, such as gloves and eye protection, should be used to minimize exposure risks.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: this compound is readily absorbed following oral administration and is distributed to various tissues, including the liver, pancreas, and testes. [, , , , ] It undergoes metabolic conversion in the liver, primarily to SAE and ethionine sulfoxide. [, , ] Elimination occurs through both urinary and biliary routes. []
Q11: What in vivo models have been used to study the effects of this compound?
A11: this compound has been extensively used to induce various experimental models of disease in rodents, including:
- Hepatocarcinogenesis: Chronic administration of this compound induces hepatocellular carcinomas in rats and mice. [, , , ]
- Acute Pancreatitis: this compound, especially in combination with a choline-deficient diet, induces acute hemorrhagic pancreatitis in mice. [, ]
- Fatty Liver Disease: this compound administration leads to the development of fatty liver, characterized by triglyceride accumulation, in rodent models. [, , ]
- Testicular Atrophy: this compound induces testicular lesions and impairs spermatogenesis in rats. []
Q12: What are the known toxic effects of this compound?
A12: this compound exhibits various toxic effects, primarily targeting the liver, pancreas, and testes. [, , ] It can cause:
- Hepatotoxicity: this compound induces fatty liver, hepatocellular necrosis, and ultimately hepatocellular carcinomas. [, , , ]
- Pancreatitis: It induces acute hemorrhagic pancreatitis, characterized by pancreatic enzyme activation, inflammation, and tissue necrosis. [, ]
- Testicular Damage: this compound impairs spermatogenesis and can lead to testicular atrophy. []
Q13: Have any biomarkers been identified to monitor this compound's effects or predict its efficacy?
A13: Several biomarkers can be used to assess this compound's impact on liver function, including:
- Serum Aminotransferases: Elevated serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels indicate liver damage. [, , , ]
- Serum Bilirubin: Increased serum bilirubin levels suggest impaired liver function and bile flow. []
- Histological Analysis: Microscopic examination of liver tissue can reveal characteristic features of this compound-induced injury, such as fatty changes, necrosis, and fibrosis. [, , ]
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